molecular formula C14H14FN3O3 B3746771 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B3746771
M. Wt: 291.28 g/mol
InChI Key: DTGOHAXDBVLZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a chemical compound used in scientific research. It is also known as FABP4 inhibitor, and its molecular formula is C17H17FN2O3. It is a white crystalline powder that is soluble in water and organic solvents. The purpose of

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves the inhibition of FABP4. FABP4 is involved in the uptake and transport of fatty acids in adipocytes and macrophages. Inhibition of FABP4 leads to a reduction in the uptake and transport of fatty acids, which can result in a decrease in lipid accumulation in adipocytes and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits FABP4 activity and reduces lipid accumulation in adipocytes and macrophages. In vivo studies have shown that the compound improves insulin sensitivity, reduces body weight, and improves lipid metabolism in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in lab experiments include its selectivity for FABP4 inhibition, its solubility in water and organic solvents, and its ability to reduce lipid accumulation in adipocytes and macrophages. The limitations of using this compound in lab experiments include its cost and the need for careful handling due to its toxicity.

Future Directions

For research on 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include the development of more potent and selective FABP4 inhibitors, the investigation of its potential therapeutic applications in metabolic disorders, and the study of its effects on other physiological systems. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is used in scientific research as a selective inhibitor of fatty acid binding protein 4 (FABP4). FABP4 is a protein that is involved in the transport of fatty acids and their metabolism. Inhibition of FABP4 has been shown to have therapeutic potential in the treatment of metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis.

properties

IUPAC Name

4-[4-[(4-fluorobenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-11-5-3-10(4-6-11)14(21)17-12-8-16-18(9-12)7-1-2-13(19)20/h3-6,8-9H,1-2,7H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGOHAXDBVLZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.